2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O2/c1-11(13-5-3-2-4-6-13)22-18(24)14(10-21)7-12-8-15(19)17(23)16(20)9-12/h2-9,11,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQUYHOIZMVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group, dibromo-substituted phenyl ring, and an amide functional group. Its molecular formula is with a molar mass of approximately 396.1 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The cyano group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes, thus inhibiting their activity.
- Receptor Modulation : The hydroxyl group may participate in hydrogen bonding with receptor sites, influencing signal transduction pathways.
- Antioxidant Activity : The presence of bromine and hydroxyl groups may enhance the compound's ability to scavenge free radicals.
Biological Activities
Anticancer Properties :
Research has indicated that compounds similar in structure exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects :
Studies suggest that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM.
- Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings revealed that the compound significantly inhibited the activity of kinases such as AKT and ERK1/2, suggesting its potential as a targeted therapy in oncology.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Data Table: Key Properties of Structural Analogs
Research Findings and Gaps
- Synthesis Challenges : Brominated aromatic systems often require harsh conditions, suggesting the target compound’s synthesis may involve lower yields than methoxy or chloro analogs (as seen in 5b vs. 5c) .
- Biological Potential: Chromenone-based analogs (e.g., 4e) show promise in bio-evaluation studies, but the target’s bromophenol group could offer distinct activity profiles, such as enhanced antimicrobial properties due to halogenation .
- Structural Validation : Techniques like IR, NMR, and X-ray crystallography (using SHELX programs ) are critical for confirming the target’s structure, particularly given its complex substitution pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
